- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cas no 291-64-5 (Cycloheptane)
Cycloheptane structure
Cycloheptane
Cycloheptane Properties
Names and Identifiers
-
- Cycloheptane
- Cycloheptaneneat
- cycloheptan
- cyclo-heptane
- heptamethylene
- Suberane
- NSC 5164
- 291-64-5
- HSDB 59
- Cycloheptane [UN2241] [Flammable liquid]
- Q423957
- Cycloheptane, 98%
- MFCD00004147
- NSC-5164
- UNII-VTZ53P34JA
- EINECS 206-030-2
- DTXSID0074269
- J-017413
- NSC5164
- InChI=1/C7H14/c1-2-4-6-7-5-3-1/h1-7H
- DTXCID1037931
- FT-0631902
- D89252
- UN2241
- NS00042145
- VTZ53P34JA
- HEPTAMETHYLENE [HSDB]
- CHEMBL453194
- AKOS015903170
- DB-047533
- +Expand
-
- MFCD00004147
- DMEGYFMYUHOHGS-UHFFFAOYSA-N
- InChI=1S/C7H14/c1-2-4-6-7-5-3-1/h1-7H2
- C1CCCCCC1
Computed Properties
- 98.10960
- 0
- 0
- 0
- 98.11
- 7
- 19.7
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0A^2
Experimental Properties
- 2.73070
- 0.00000
- n20/D 1.445(lit.)
- Soluble in water 30 mg @ 20°C.
- 118°C
- −12 °C (lit.)
- 44 mmHg ( 37.7 °C)
- Fahrenheit: 42.8 ° f
Celsius: 6 ° c - Colorless transparent liquid [1]
- Insoluble in water, soluble in ethanol \ ether \ benzene [13]
- 0.811 g/mL at 25 °C(lit.)
Cycloheptane Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cycloheptane Raw materials
Cycloheptane Preparation Products
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- 1-Allyl-2-methylbenzene (1587-04-8)
- (16327-38-1)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Ethylidenecyclopentane (2146-37-4)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- 7H-Benzocycloheptene (264-09-5)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- 1,7-Dimethylnaphthalene (575-37-1)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- cis-4-Methyl-2-pentene (691-38-3)
- 4-Methylindan (824-22-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- Cyclooctene (931-88-4)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
Cycloheptane Related Literature
-
1. On the reaction of (vinylimino)phosphoranes and related compounds. Novel synthesis and properties of [n](2,4)pyridinophanes and [n](2,4)quinolinophanes (n?=?9–7)Hideo Miyabara,Tohru Takayasu,Makoto Nitta J. Chem. Soc. Perkin Trans. 1 1999 3199
-
Xin-Long Sha,Jin-Yun Niu,Ru Sun,Yu-Jie Xu,Jian-Feng Ge Org. Chem. Front. 2018 5 555
-
3. A heptamethylene bridged superphane of a Co(C5H5)-stabilized cyclobutadiene complexRolf Gleiter,Georg Pfl?sterer,Bernhard Nuber J. Chem. Soc. Chem. Commun. 1993 454
-
Daishi Satoh,Hiromi Matsuhashi,Hideo Nakamura,Kazushi Arata Phys. Chem. Chem. Phys. 2003 5 4343
-
Agnete H. Viuff,Louise M. Besenbacher,Akiko Kamori,Mikkel T. Jensen,Mogens Kilian,Atsushi Kato,Henrik H. Jensen Org. Biomol. Chem. 2015 13 9637
-
Ryosuke Haraguchi,Yoshiaki Takada,Seijiro Matsubara Org. Biomol. Chem. 2015 13 241
-
Mahboobeh Eslami,Seyed Majid Hashemianzadeh,Kiana Gholamjani Moghaddam,Amin Khorsandi-Lagol,Seyed Abolfazl Seyed Sajadi RSC Adv. 2015 5 66840
-
Urszula Domańska,Aneta Pobudkowska,Frank Eckert Green Chem. 2006 8 268
-
9. 366. trans-cycloHeptane-1 : 2-dicarboxylic acid and its conversion into trans-bicyclo[5 : 3 : 0]decan-9-oneD. C. Ayres,R. A. Raphael J. Chem. Soc. 1958 1779
-
Panagiotis Xerras,Anna-Maria Bacharidou,Stavros Kalogiannis,Franc Perdih,Marina V. Kirillova,Alexander M. Kirillov,Iztok Turel,George Psomas New J. Chem. 2018 42 19644